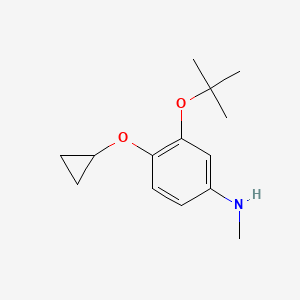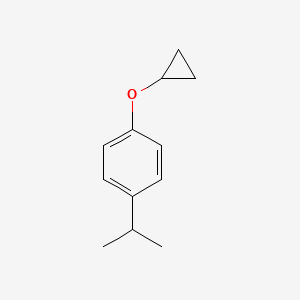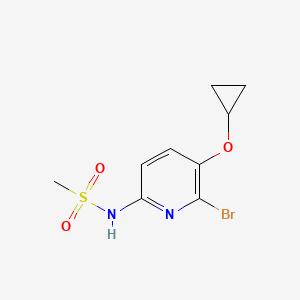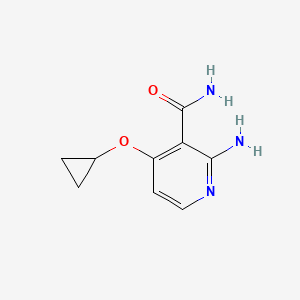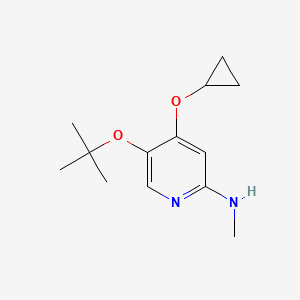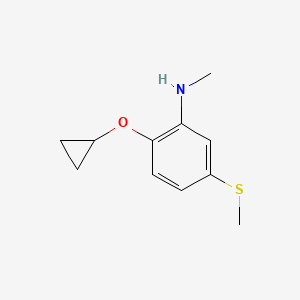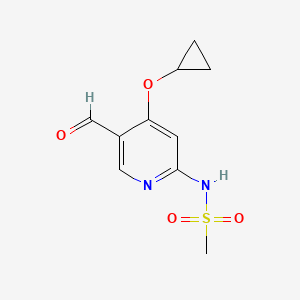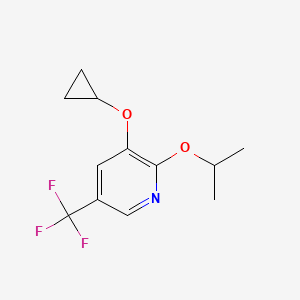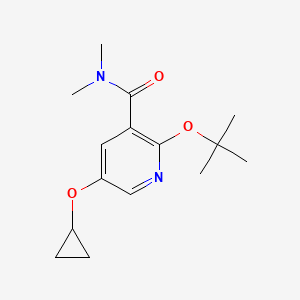
4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The initial step involves the synthesis of the picolinamide core through a reaction between picolinic acid and an appropriate amine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the picolinamide derivative.
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropoxy-5-(dimethylamino)picolinic acid
- 4-Cyclopropoxy-5-(dimethylamino)picolinonitrile
- 4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde
Uniqueness
4-Cyclopropoxy-5-(dimethylamino)-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-(dimethylamino)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)11-8-14-10(13(17)16(3)4)7-12(11)18-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
MKEXUKSKMJEQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



